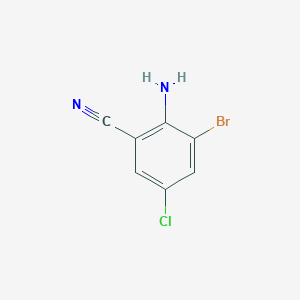

2-Amino-3-bromo-5-chlorobenzonitrile

Descripción general

Descripción

2-Amino-3-bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile typically involves the halogenation of 2-amino benzonitrile. One common method is the bromination of 2-amino-5-chlorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitrile formation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the nitrile group to amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as in the synthesis of heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Pharmaceutical Intermediates

2-Amino-3-bromo-5-chlorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as therapeutic agents against diseases such as cancer and parasitic infections. For instance, it is involved in the synthesis of inhibitors targeting receptor tyrosine kinases, which are pivotal in tumor growth and angiogenesis .

1.2 Antiparasitic Activity

Research indicates that compounds derived from this compound exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds show selectivity for the parasite's enzymes, making them promising candidates for new treatments .

Organic Synthesis Applications

2.1 Synthetic Pathways

The compound is utilized in various synthetic pathways to create more complex molecules. For example, it can be used in the synthesis of substituted benzonitriles, which are valuable in developing agrochemicals and other fine chemicals .

2.2 Reaction Mechanisms

The bromine and chlorine substituents on the benzene ring enhance electrophilic substitution reactions, allowing for further functionalization of the molecule. This property is exploited in creating diverse chemical entities with tailored biological activities .

4.1 Synthesis of Anticancer Agents

A study demonstrated the synthesis of a novel class of receptor tyrosine kinase inhibitors using this compound as a starting material. The resulting compounds showed significant inhibition of tumor growth in preclinical models, highlighting the compound's utility in cancer therapeutics .

4.2 Antiparasitic Compound Development

Another research effort focused on developing pyrimidineamine inhibitors based on the structure of this compound. These inhibitors were found to selectively target Trypanosoma brucei AdoMetDC, demonstrating effective parasite growth inhibition while minimizing effects on human enzymes .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-5-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparación Con Compuestos Similares

2-Amino-5-chlorobenzonitrile: Lacks the bromo substituent, which may affect its reactivity and applications.

2-Amino-3-bromobenzonitrile:

2-Amino-3,5-dibromobenzonitrile: Contains an additional bromo group, which can influence its chemical behavior and applications.

Uniqueness: 2-Amino-3-bromo-5-chlorobenzonitrile is unique due to the combination of amino, bromo, and chloro substituents on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for targeted synthesis and specialized applications in various fields.

Actividad Biológica

2-Amino-3-bromo-5-chlorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

This compound (C7H4BrClN2) is characterized by the presence of amino, bromo, and chloro functional groups. These substituents influence its reactivity and interactions with biological targets, making it a candidate for various pharmacological applications.

The compound plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to modulate metabolic pathways, potentially acting as an inhibitor or activator of key enzymes involved in cellular metabolism.

Interaction with Enzymes

Studies indicate that this compound can bind to the active sites of enzymes, altering their activity. Notably, it has shown inhibitory effects on cytochrome P450 enzymes CYP1A2 and CYP2C9, which are critical in drug metabolism.

Cellular Effects

The compound influences various cellular processes including:

- Cell Signaling : Modulates pathways that affect cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in apoptosis and metabolic regulation.

- Metabolic Activity : Changes the levels of metabolites by affecting enzyme activity.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Binding to enzyme active sites leading to decreased catalytic activity.

- Gene Regulation : Interaction with transcription factors that modulate gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in metabolic processes and potential toxicity, including cellular damage.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits selective activity against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 10 µg/mL |

| Escherichia coli | 25 µg/mL |

These results indicate that while the compound has some antibacterial activity, further modifications may be necessary to enhance its efficacy against a broader range of pathogens .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to affect various cancer cell lines:

| Cancer Cell Line | Effect Observed |

|---|---|

| MCF-7 (Breast) | Cytotoxic effects noted |

| A549 (Lung) | Reduced proliferation |

| HepG2 (Liver) | Induction of apoptosis |

These findings support its potential as a lead compound for further development in cancer therapeutics .

Case Studies

A notable case study evaluated the structure–activity relationship (SAR) of similar compounds, revealing that modifications to the halogen substituents significantly influenced biological activity. The presence of electron-donating groups enhanced antibacterial efficacy, while electron-withdrawing groups reduced it .

Propiedades

IUPAC Name |

2-amino-3-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYLAELWYGJTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607388 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-84-3 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.